2-(3-Chloro-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Chloro-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . The reaction conditions are generally mild, and the process is rapid, allowing for efficient production of the desired boronic ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydroboration processes. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product. The stability of the boronic ester allows for its storage and transportation without significant degradation.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boron group, typically using a radical approach.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts and bases such as potassium carbonate.
Protodeboronation: Common reagents include radical initiators and solvents such as dichloromethane.
Major Products
Scientific Research Applications
2-(3-Chloro-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, including:
Chemistry: As a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules and drug candidates.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: In the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki–Miyaura coupling.
Pinacolborane: A boronic ester with similar reactivity but different structural features.
Uniqueness
2-(3-Chloro-5-(1-methylcyclopropyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity, making it a preferred reagent in various synthetic applications. Its ability to form stable complexes with palladium catalysts enhances its efficiency in coupling reactions .
Properties
Molecular Formula |
C16H22BClO2 |
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Molecular Weight |
292.6 g/mol |
IUPAC Name |
2-[3-chloro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BClO2/c1-14(2)15(3,4)20-17(19-14)12-8-11(9-13(18)10-12)16(5)6-7-16/h8-10H,6-7H2,1-5H3 |
InChI Key |
ZNODJVWSHHOTCZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C3(CC3)C |
Origin of Product |
United States |
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